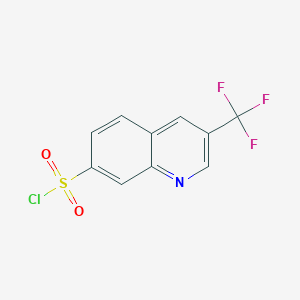
3-(Trifluoromethyl)quinoline-7-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Trifluoromethyl)quinoline-7-sulfonyl chloride is an organofluorine compound characterized by the presence of a trifluoromethyl group attached to a quinoline ring, along with a sulfonyl chloride functional group
準備方法
Synthetic Routes and Reaction Conditions: One common method involves the reaction of quinoline derivatives with trifluoromethylating agents such as trifluoromethyltrimethylsilane, followed by sulfonylation using reagents like chlorosulfonic acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 3-(Trifluoromethyl)quinoline-7-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The quinoline ring can participate in redox reactions, although specific conditions and reagents are required to achieve desired transformations.
Common Reagents and Conditions:
Substitution Reactions: Reagents like amines, alcohols, and thiols are commonly used under basic or neutral conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Major Products Formed:
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Quinoline Derivatives: Various substituted quinoline compounds can be synthesized through redox reactions.
科学的研究の応用
3-(Trifluoromethyl)quinoline-7-sulfonyl chloride has diverse applications in scientific research:
作用機序
The mechanism of action of 3-(Trifluoromethyl)quinoline-7-sulfonyl chloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, potentially inhibiting or modulating their activity.
Pathways Involved: The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, facilitating its interaction with cellular membranes and intracellular targets.
類似化合物との比較
Trifluoromethanesulfonyl chloride: A related compound with similar trifluoromethyl and sulfonyl chloride groups, used in similar applications.
Trifluoromethylquinoline Derivatives: Other derivatives with trifluoromethyl groups attached to the quinoline ring, exhibiting comparable chemical properties.
Uniqueness: 3-(Trifluoromethyl)quinoline-7-sulfonyl chloride stands out due to its specific combination of functional groups, which imparts unique reactivity and potential for diverse applications. The presence of both the trifluoromethyl and sulfonyl chloride groups enhances its versatility in chemical synthesis and its potential biological activities .
特性
IUPAC Name |
3-(trifluoromethyl)quinoline-7-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3NO2S/c11-18(16,17)8-2-1-6-3-7(10(12,13)14)5-15-9(6)4-8/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNPUOHQFSPZAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)C(F)(F)F)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
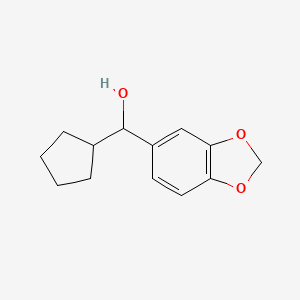
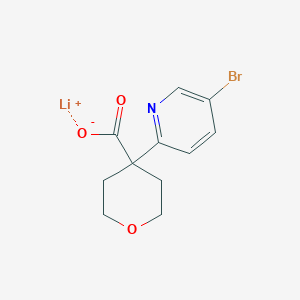
![N-[(1-phenylpyrrolidin-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B2711606.png)
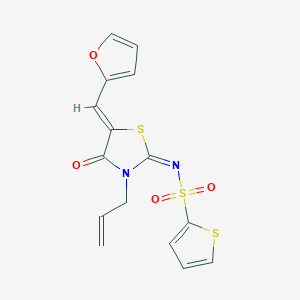

![[3-(4-Nitro-1H-pyrazol-1-yl)-1-adamantyl]acetic acid](/img/structure/B2711612.png)
![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-methoxy-2-methylbenzene-1-sulfonamide](/img/structure/B2711613.png)
![N-(7-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-4-METHANESULFONYLBENZAMIDE HYDROCHLORIDE](/img/structure/B2711615.png)
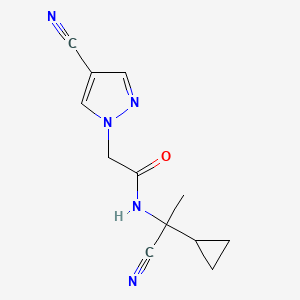
![6-methoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]quinoline-4-carboxamide](/img/structure/B2711620.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2711621.png)
![2-({[1-Allyl-6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}methyl)benzenecarbonitrile](/img/structure/B2711623.png)
![4-chloro-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B2711625.png)
![N-(2-furylmethyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2711626.png)
